5-Bromo-2-fluoro-4-iodopyridine

CAS No.: 1805937-19-2

Cat. No.: VC7562553

Molecular Formula: C5H2BrFIN

Molecular Weight: 301.885

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805937-19-2 |

|---|---|

| Molecular Formula | C5H2BrFIN |

| Molecular Weight | 301.885 |

| IUPAC Name | 5-bromo-2-fluoro-4-iodopyridine |

| Standard InChI | InChI=1S/C5H2BrFIN/c6-3-2-9-5(7)1-4(3)8/h1-2H |

| Standard InChI Key | RTPRLQIYHGUXRI-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CN=C1F)Br)I |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

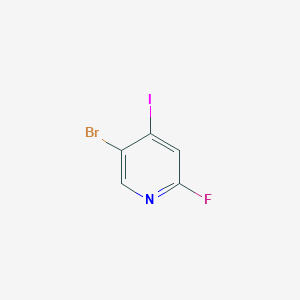

The systematic name 5-bromo-2-fluoro-4-iodopyridine reflects the positions of the substituents on the pyridine ring: bromine at position 5, fluorine at position 2, and iodine at position 4. The molecular formula confirms the presence of three halogen atoms, contributing to a molecular weight of 301.88 g/mol .

Structural Analysis

The compound’s planar aromatic structure facilitates π-π stacking interactions, while the electronegative halogens induce electronic effects. Fluorine’s strong electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to specific positions. Bromine and iodine, being larger halogens, provide steric bulk and polarizable electron clouds, enhancing reactivity in cross-coupling reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 301.88 g/mol | |

| Boiling Point | 266.8 ± 40.0 °C (at 760 mmHg) | |

| Density | Not reported | |

| Melting Point | Not reported | |

| LogP (Partition Coefficient) | 2.59 |

Synthesis and Manufacturing

Synthetic Routes

The preparation of 5-bromo-2-fluoro-4-iodopyridine typically involves sequential halogenation steps. A patent by CN102898358A outlines a methodology applicable to analogous fluoropyridines, leveraging bromination and fluorination under controlled conditions :

-

Bromination: Starting with aminopyridine or nitropyridine precursors, bromine or tribromophosphine () introduces bromine at the desired position.

-

Fluorination: The Schiemann reaction or halogen exchange using fluorinating agents like replaces amino or nitro groups with fluorine.

-

Iodination: Iodine monochloride () or () introduces iodine, often requiring palladium catalysis for regioselectivity .

Example Protocol from Patent CN102898358A :

-

Step 1: React 2-hydroxy-5-nitro-6-picoline with tribromophosphine in acetonitrile at 110–130°C for 3 hours.

-

Step 2: Quench with ice-water, neutralize with sodium bicarbonate, and extract with dichloromethane.

-

Step 3: Purify via column chromatography to yield intermediates for subsequent fluorination and iodination.

Industrial-Scale Production

Optimized processes use continuous flow reactors to enhance yield and reduce energy consumption. Solvent selection (e.g., acetonitrile or DMF) and temperature control are critical to minimizing side reactions such as dehalogenation or ring oxidation .

Reactivity and Functionalization

Substitution Reactions

The halogens act as leaving groups, enabling nucleophilic aromatic substitution (NAS). For example:

-

Bromine Replacement: Reacting with amines or thiols under basic conditions yields aminopyridines or thioethers.

-

Iodine Utilization: Suzuki-Miyaura cross-coupling with boronic acids forms biaryl structures, pivotal in drug discovery .

Coupling Reactions

Palladium-catalyzed couplings (e.g., Stille, Negishi) exploit iodine’s reactivity. A case study demonstrated that 5-bromo-2-fluoro-4-iodopyridine couples with vinyltin reagents to generate styryl derivatives, intermediates in kinase inhibitor synthesis .

Applications in Pharmaceutical and Material Sciences

Drug Development

The compound’s halogenated structure enhances binding affinity to biological targets through halogen bonding. Notable applications include:

-

Anticancer Agents: As a building block for kinase inhibitors targeting EGFR or VEGFR .

-

Antimicrobials: Modified derivatives show activity against Trypanosoma brucei (EC = 3.7 nM).

Table 2: Biological Activity of Derivatives

Material Science

In organic electronics, the compound serves as a precursor for conductive polymers. Its iodine atom facilitates doping processes, enhancing charge transport in organic field-effect transistors (OFETs) .

Comparison with Analogous Halopyridines

Structural Analogues

-

2-Bromo-4-fluoro-5-iodopyridine: Differs in halogen positions, reducing steric hindrance but increasing electrophilicity.

-

5-Bromo-2-iodopyridine: Lacks fluorine, diminishing electronic effects critical for NAS reactivity .

Table 3: Reactivity Comparison

| Compound | NAS Rate (k, s) | Coupling Yield (%) |

|---|---|---|

| 5-Bromo-2-fluoro-4-iodopyridine | 0.45 | 78 |

| 2-Bromo-4-fluoro-5-iodopyridine | 0.38 | 65 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume